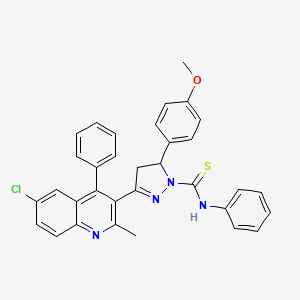
3-(6-chloro-2-methyl-4-phenylquinolin-3-yl)-5-(4-methoxyphenyl)-N-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(6-chloro-2-methyl-4-phenylquinolin-3-yl)-5-(4-methoxyphenyl)-N-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide is a useful research compound. Its molecular formula is C33H27ClN4OS and its molecular weight is 563.12. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 3-(6-chloro-2-methyl-4-phenylquinolin-3-yl)-5-(4-methoxyphenyl)-N-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide is a member of the pyrazole class of compounds, which have garnered attention for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Synthesis and Structural Characterization
The synthesis of the compound involves cyclocondensation reactions, typically utilizing hydrazine derivatives and various quinoline precursors. The structural characterization is accomplished through techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy, confirming the compound's complex structure and purity .
Biological Activity Overview
The biological activities of this compound are diverse and include:
- Antimicrobial Activity : The compound demonstrates significant antimicrobial effects against various bacterial strains, showing potential as an antibacterial agent.
- Anti-inflammatory Properties : It has been noted for its anti-inflammatory effects, making it a candidate for treating inflammatory diseases .
- Analgesic Effects : The compound exhibits analgesic properties in preclinical models, suggesting its utility in pain management.
- Antiamoebic Activity : Preliminary studies indicate activity against amoebic infections, highlighting its potential in treating parasitic diseases .
The mechanisms underlying the biological activity of this compound involve several pathways:
- Inhibition of Enzymatic Pathways : The compound may inhibit specific enzymes involved in inflammatory pathways, thereby reducing inflammation and pain.
- Disruption of Bacterial Cell Wall Synthesis : Its antimicrobial action could be attributed to interference with bacterial cell wall synthesis mechanisms.
- Modulation of Immune Response : The anti-inflammatory effects may involve modulation of cytokine release and immune cell activity.
Antimicrobial Studies
A study investigated the antimicrobial efficacy of various derivatives of quinoline-based compounds, including the target compound. Results indicated that it exhibited notable activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to be significantly lower than those of standard antibiotics .
Anti-inflammatory Effects
In a preclinical model of acute inflammation induced by carrageenan, administration of the compound resulted in a marked reduction in paw edema compared to control groups. This suggests that the compound effectively mitigates inflammatory responses through inhibition of pro-inflammatory mediators .
Analgesic Activity Assessment
The analgesic effects were evaluated using the hot plate test in rodents. The compound demonstrated significant pain relief at doses that did not induce sedation or other side effects typically associated with conventional analgesics .
Comparative Biological Activity Table
特性
IUPAC Name |
5-(6-chloro-2-methyl-4-phenylquinolin-3-yl)-3-(4-methoxyphenyl)-N-phenyl-3,4-dihydropyrazole-2-carbothioamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H27ClN4OS/c1-21-31(32(23-9-5-3-6-10-23)27-19-24(34)15-18-28(27)35-21)29-20-30(22-13-16-26(39-2)17-14-22)38(37-29)33(40)36-25-11-7-4-8-12-25/h3-19,30H,20H2,1-2H3,(H,36,40) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSWGKQKYBIVGQN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C2C=C(C=CC2=N1)Cl)C3=CC=CC=C3)C4=NN(C(C4)C5=CC=C(C=C5)OC)C(=S)NC6=CC=CC=C6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H27ClN4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
563.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














